1-Ethenyl-6-nitro-1H-indazole
Description
Contextualization of Indazole Heterocycles in Contemporary Chemical Science
Indazole, a bicyclic aromatic heterocycle, represents a vital scaffold in medicinal chemistry and materials science. researchgate.netigi-global.comresearchgate.net These nitrogen-containing compounds are recognized for their diverse tautomeric forms and unique chemical properties, making them versatile building blocks in drug discovery and development. igi-global.com The indazole nucleus is a core component in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antiparasitic properties. researchgate.netmdpi.combenthamscience.com More than 85% of all biologically active chemical compounds contain a heterocycle, underscoring the importance of scaffolds like indazole in modern drug design. openmedicinalchemistryjournal.com Furthermore, indazoles serve as valuable precursor molecules for the synthesis of other complex heterocyclic systems, highlighting their importance in organic synthesis. igi-global.combenthamscience.com Their utility also extends to materials science, where their distinct structural and functional features are leveraged for the development of advanced materials. researchgate.net
Significance of Ethenyl and Nitro Functionalities in Organic Synthesis and Functional Materials
The functionality of 1-Ethenyl-6-nitro-1H-indazole is defined by its ethenyl and nitro groups, both of which impart significant and distinct reactivity.
The ethenyl group (IUPAC name for vinyl group, –CH=CH₂) is a cornerstone of polymer science and a versatile functional handle in organic synthesis. wikipedia.org Its ability to undergo radical-initiated or catalyzed polymerization is fundamental to the production of a vast array of vinyl polymers. wikipedia.org As an alkene, the ethenyl group can participate in a wide range of addition reactions, allowing for the straightforward introduction of new functional groups. When activated by an adjacent group, it can give rise to characteristic reactivity, termed vinylogous reactions. wikipedia.org
The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences a molecule's chemical properties. mdpi.comwikipedia.org This strong electron-attracting ability decreases the electron density of the molecular framework, facilitating reactions with nucleophiles and making adjacent C-H bonds more acidic. mdpi.comuniroma2.it In aromatic systems, the presence of a nitro group retards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org Crucially, the nitro group is a versatile synthetic intermediate that can be readily reduced to form an amino group (–NH₂). mdpi.comwikipedia.orgsci-hub.se This transformation is a key step in the synthesis of many pharmaceuticals and other complex organic molecules. mdpi.comsci-hub.se Additionally, the nitro group is one of the most common "explosophores," a functional group that makes a compound energetic, and its properties are exploited in the development of functional materials. wikipedia.orgsci-hub.se
Identification of Research Gaps and Emerging Avenues for this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning this compound itself. While numerous studies focus on derivatives of 6-nitroindazole (B21905) and N1-substituted indazoles, this specific combination of an ethenyl group at the N1 position and a nitro group at the C6 position remains largely unexplored. nih.govscielo.brresearchgate.netiucr.org
This lack of dedicated research presents several compelling avenues for future investigation, stemming from the combined functionalities of the molecule:
Polymer Chemistry and Materials Science: The presence of the polymerizable ethenyl group suggests that this compound could serve as a novel monomer. Polymerization could lead to new functional polymers with the indazole and nitro moieties as pendant groups, potentially conferring unique electronic, optical, or thermal properties.
Medicinal Chemistry: Given the established broad-spectrum biological activity of indazoles, this compound is a candidate for pharmacological screening. researchgate.netresearchgate.net The specific substituents may modulate activity, and it could be investigated for anticancer, antimicrobial, or anti-inflammatory effects.
Synthetic Chemistry: The compound is a valuable potential intermediate. The nitro group can be chemically reduced to an amino group, creating 1-ethenyl-1H-indazol-6-amine. mdpi.comdoi.org This new molecule could serve as a building block for a host of new derivatives, including amides, sulfonamides, and other structures with potential therapeutic applications. The ethenyl group also offers a site for further chemical modification through addition reactions.
Overview of Research Scope and Methodological Paradigms
The study of this compound would fall under established methodological paradigms for the synthesis and characterization of substituted heterocyclic compounds.
Synthesis: A plausible synthetic route would involve a multi-step process.
Indazole Formation: The 6-nitro-1H-indazole core is a known compound, often synthesized via the diazotization and subsequent cyclization of an appropriately substituted precursor like 2-methyl-5-nitroaniline. thieme-connect.de
N-Alkylation and Elimination: The introduction of the ethenyl group at the N1 position would likely proceed via the N-alkylation of 6-nitro-1H-indazole. A common strategy involves reacting the indazole with a 2-haloethyl compound, such as 1-bromo-2-chloroethane (B52838) or ethyl bromoacetate, in the presence of a base. scielo.briucr.org For example, the synthesis of 1-(2-bromoethyl)-6-nitro-1H-indazole has been reported. nih.gov The desired 1-ethenyl product could then be formed from this haloethyl intermediate through a base-induced elimination reaction (dehydrohalogenation).
Characterization: The structural confirmation of the synthesized compound and any subsequent derivatives would rely on a standard suite of spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. mdpi.comnih.govscielo.br
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the compound's elemental composition. mdpi.comnih.gov
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=C stretch of the ethenyl group and the characteristic asymmetric and symmetric stretches of the nitro group. mdpi.comscielo.br
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure and intermolecular packing in the solid state. researchgate.netiucr.org
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1801431-75-0 |
| Physical Description | Solid (predicted) |
| Calculated LogP | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Note: Data is sourced from PubChem and is calculated, not experimental.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62642-77-7 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-ethenyl-6-nitroindazole |
InChI |
InChI=1S/C9H7N3O2/c1-2-11-9-5-8(12(13)14)4-3-7(9)6-10-11/h2-6H,1H2 |
InChI Key |
STSOSXYAANVCJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of 1 Ethenyl 6 Nitro 1h Indazole
Retrosynthetic Disconnection and Precursor Chemistry
A logical retrosynthetic analysis of 1-ethenyl-6-nitro-1H-indazole suggests two primary disconnections. The most straightforward approach involves the disconnection of the N1-C(vinyl) bond, leading to the precursors 6-nitro-1H-indazole and a suitable vinylating agent. This strategy is advantageous as it allows for the synthesis and purification of the indazole core prior to the final N-vinylation step.
A second, less common, disconnection could involve the formation of the pyrazole (B372694) ring of the indazole system from a precursor already containing the N-ethenyl group. However, the former approach is generally more practical and modular.
Key Precursors:
6-nitro-1H-indazole: This is the central precursor. Its synthesis is a critical step and can be achieved through various methods, typically starting from commercially available substituted anilines.
Vinylating Agents: A variety of reagents can serve as the source of the ethenyl group, including vinyl halides (e.g., vinyl bromide, vinyl iodide), vinyl triflates, vinyl boronic acids, and vinylsilanes. The choice of the vinylating agent is often dictated by the specific cross-coupling methodology employed.
Conventional and Advanced Approaches to Indazole Core Formation
Classical methods for indazole synthesis often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. For the synthesis of 6-nitro-1H-indazole, a common starting material is 2-methyl-5-nitroaniline. The synthesis involves diazotization of the aniline followed by intramolecular cyclization. The regioselectivity is dictated by the substitution pattern of the starting aniline.
Another notable approach is the Davis-Beirut reaction , which provides a route to 2H-indazoles from o-nitrobenzylamines. While this reaction primarily yields the 2H-indazole regioisomer, under certain conditions or through subsequent isomerization, it can be a pathway to 1H-indazoles. The reaction proceeds through an N,N-bond forming heterocyclization under either acidic or basic conditions.
| Starting Material | Reagents | Product | Reference |
| 2-Methyl-5-nitroaniline | 1. NaNO₂, HCl 2. Heat | 6-nitro-1H-indazole | General classical method |
| o-Nitrobenzylamine derivative | Base (e.g., NaOH) or Acid | 2-Substituted-6-nitro-2H-indazole | Davis-Beirut Reaction |
This table presents generalized classical approaches to the indazole core.
Modern synthetic chemistry offers a range of catalyst-mediated reactions for the construction of the indazole ring system. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.
Palladium- and copper-catalyzed intramolecular C-N bond formation reactions are prominent in this regard. For instance, the cyclization of N-aryl-N-(o-halobenzyl)hydrazines can be catalyzed by palladium complexes to afford 1H-indazoles. The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.
| Reaction Type | Catalyst | Precursor Type | Product |
| Intramolecular C-N Coupling | Palladium or Copper catalyst | N-Aryl-N-(o-halobenzyl)hydrazine | 1-Aryl-indazole |
| Reductive Cyclization | Nitroreductase | 2-Nitrobenzylamine derivative | Indazole |
This table illustrates catalyst-mediated approaches to the indazole core.
A biocatalytic approach using nitroreductases has also been developed for the synthesis of indazoles from 2-nitrobenzylamine derivatives, offering a green and efficient alternative.
Introduction and Functionalization of the Ethenyl Moiety
Once the 6-nitro-1H-indazole core is synthesized, the final step is the introduction of the ethenyl group at the N1 position. The presence of the electron-withdrawing nitro group at the 6-position can influence the nucleophilicity of the indazole nitrogens and thus affect the regioselectivity of the N-vinylation. Generally, in the presence of a base, the N1-proton of 1H-indazole is abstracted to form an indazolide anion, which then acts as the nucleophile.
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for the N-vinylation of heterocycles, including indazoles.
Copper-Catalyzed N-Vinylation: The Ullmann condensation and related copper-catalyzed reactions are widely used for the formation of C-N bonds. These reactions typically involve the coupling of an N-H bond with a vinyl halide in the presence of a copper catalyst and a base. The use of ligands such as N,N'-dimethylethylenediamine can improve the efficiency of these reactions. More recent developments have utilized vinylsilanes in the presence of a CuF₂/DMAP catalytic system, which can proceed at room temperature.
Palladium-Catalyzed N-Vinylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient method for N-vinylation. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple the indazole with a vinyl halide or vinyl triflate. The stereochemistry of the vinyl partner is often retained in the product.
| Catalyst System | Vinylating Agent | Ligand (if applicable) | Base |
| Copper(I) Iodide | Vinyl Bromide/Iodide | N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃ |
| Copper(II) Fluoride | Vinylsilane | DMAP | DMAP |
| Palladium(0) or (II) | Vinyl Triflates/Halides | Phosphine ligands (e.g., Xantphos) | NaOtBu, K₃PO₄ |
This table summarizes common cross-coupling strategies for N-vinylation.
While many cross-coupling reactions with vinyl halides or triflates proceed with retention of the double bond geometry, achieving high stereoselectivity can be a key objective, especially when substituted vinyl groups are installed.
For the introduction of a simple ethenyl group, stereoselectivity is not a concern. However, if a substituted vinyl group were to be introduced, the choice of a stereochemically pure vinylating agent (either E or Z isomer) in conjunction with a palladium-catalyzed cross-coupling reaction would be the preferred method to ensure a stereospecific outcome. For instance, palladium-catalyzed coupling of azaheterocycles with E-vinyl triflates has been shown to afford the corresponding E-N-vinyl products.
Currently, there is a limited number of reports specifically detailing asymmetric N-ethenylation of indazoles. However, the broader field of asymmetric C-N bond formation is an active area of research, and future developments may provide enantioselective methods for the synthesis of chiral N-vinylated heterocycles.
Strategic Integration of the Nitro Group at Position 6
The introduction of a nitro group onto the indazole ring is a critical transformation that significantly influences the electronic properties of the molecule. The strategy for its placement at the C6 position must consider the inherent reactivity of the indazole nucleus.
The direct nitration of the indazole ring is a classic example of electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction on a 1-substituted indazole, such as 1-ethenyl-1H-indazole, is complex. The indazole ring system possesses two nitrogen atoms, and the benzene portion is susceptible to electrophilic attack. Nitration of 1H-indazole typically yields a mixture of products, with the 5-nitro isomer often predominating due to the electronic directing effects of the pyrazole ring.
| Nitrating Agent | Typical Conditions | Expected Outcome on 1-Substituted Indazole | Regioselectivity Issues |
| HNO₃/H₂SO₄ | 0 °C to room temp. | Mixture of nitro-isomers | Low selectivity; primary products are often 5-nitro and 3-nitro derivatives. Over-nitration is possible. |
| Bi(NO₃)₃·5H₂O | Acetic Anhydride | Milder, potentially more selective nitration | While effective for some aromatics, regioselectivity on indazoles is not well-established for the 6-position. researchgate.net |
| Alkyl Nitrite | Acetic Acid | Used in cyclization of anilines to form indazoles | Not a direct nitration method for the indazole core itself, but used to form the nitro-indazole from a nitro-aniline precursor. chemicalbook.comgoogle.com |
Given these challenges, direct nitration of 1-ethenyl-1H-indazole is a less strategically sound approach for the unambiguous synthesis of the pure 6-nitro isomer.
A more robust and regiochemically precise strategy involves sequential functionalization, where the 6-nitro-1H-indazole core is first synthesized or obtained, followed by the introduction of the ethenyl group at the N1 position. This approach guarantees the correct positioning of the nitro group from the outset.
The synthesis of 6-nitro-1H-indazole itself can be accomplished through cyclization reactions of appropriately substituted precursors. For instance, the diazotization of 2-alkyl-5-nitroanilines is a known method for producing 6-nitroindazoles. chemicalbook.com
Once 6-nitro-1H-indazole is secured, the subsequent N-vinylation is the key step. Direct vinylation can be challenging; therefore, a two-step sequence is often employed. This involves an initial N-alkylation with a 2-haloethyl group, followed by a base-mediated elimination reaction to generate the double bond. A well-documented precedent is the reaction of 6-nitro-1H-indazole with 1-bromo-2-chloroethane (B52838) to yield 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br
Synthetic Pathway via Sequential Functionalization:
N-Alkylation: 6-nitro-1H-indazole is reacted with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) in a suitable solvent like ethanol. The reaction selectively occurs at the N1 position, which is generally favored for alkylation under neutral or basic conditions for thermodynamic stability. beilstein-journals.orgresearchgate.net
Elimination: The resulting 1-(2-chloroethyl)-6-nitro-1H-indazole is treated with a strong base, such as potassium tert-butoxide or sodium hydride, to induce an E2 elimination, removing HCl and forming the desired ethenyl group at the N1 position.
This sequential approach provides an unambiguous and high-yielding route to this compound, circumventing the regioselectivity problems associated with direct nitration.
Divergent Synthesis of Structural Analogues and Isomers for Comparative Studies
To explore structure-activity relationships (SAR), the synthesis of structural analogues and isomers of this compound is essential. A divergent synthetic strategy, starting from key intermediates like 6-nitro-1H-indazole or other substituted indazoles, allows for the efficient generation of a library of related compounds.
The N1-substituent can be readily varied by employing different alkylating or alkenylating agents in the reaction with 6-nitro-1H-indazole. This allows for systematic investigation into how the size, shape, and electronic nature of the N1-substituent affect the molecule's properties. For example, using allyl bromide instead of a 2-haloethyl precursor would yield 1-allyl-6-nitro-1H-indazole. researchgate.net
| N1-Substituent | Reagent | Resulting Compound Name |
| Ethyl | Ethyl iodide | 1-Ethyl-6-nitro-1H-indazole |
| Allyl | Allyl bromide | 1-Allyl-6-nitro-1H-indazole researchgate.net |
| 2-Hydroxyethyl | 2-Bromoethanol | 1-(2-Hydroxyethyl)-6-nitro-1H-indazole |
| Propargyl | Propargyl bromide | 1-Propargyl-6-nitro-1H-indazole |
The synthesis of positional isomers of the nitro group is crucial for understanding its role in the molecule's function. By starting with different commercially available nitroindazole isomers (e.g., 4-nitro-, 5-nitro-, or 7-nitro-1H-indazole), the same N-vinylation sequence described in section 2.4.2 can be applied to generate the corresponding 1-ethenyl-nitro-1H-indazole isomers. The synthesis of 1-aryl-5-nitro-1H-indazoles has been explored, providing a basis for similar N1-functionalization of the 5-nitro core. nih.govresearchgate.net Similarly, the synthesis of N1-ribonucleosides of 4-nitroindazole demonstrates the feasibility of functionalizing this isomer. nih.gov
| Compound Name | Starting Material | Key Synthetic Step |
| 1-Ethenyl-4-nitro-1H-indazole | 4-Nitro-1H-indazole | N-alkylation with 1,2-dihaloethane followed by elimination. |
| 1-Ethenyl-5-nitro-1H-indazole | 5-Nitro-1H-indazole | N-alkylation with 1,2-dihaloethane followed by elimination. |
| 1-Ethenyl-7-nitro-1H-indazole | 7-Nitro-1H-indazole | N-alkylation with 1,2-dihaloethane followed by elimination. |
Further diversification can be achieved by introducing additional substituents onto the benzene portion of the indazole ring. This can be accomplished by starting with an indazole core that already contains the desired substituents in addition to the nitro group. For example, syntheses of 3-chloro-6-nitro-1H-indazole derivatives have been reported. nih.gov This intermediate could undergo N-vinylation to produce 1-ethenyl-3-chloro-6-nitro-1H-indazole, allowing for the study of halogen substitution effects. Similarly, starting from precursors like 2-ethyl-5-nitroaniline allows for the synthesis of a 3-methyl-6-nitro-1H-indazole core, which can be subsequently vinylated. chemicalbook.com
| Starting Indazole Core | Additional Substituent(s) | Potential Final Analogue |
| 3-Chloro-6-nitro-1H-indazole nih.gov | 3-Chloro | 1-Ethenyl-3-chloro-6-nitro-1H-indazole |
| 3-Methyl-6-nitro-1H-indazole chemicalbook.com | 3-Methyl | 1-Ethenyl-3-methyl-6-nitro-1H-indazole |
| 5-Bromo-6-nitro-1H-indazole | 5-Bromo | 1-Ethenyl-5-bromo-6-nitro-1H-indazole |
| 7-Methyl-6-nitro-1H-indazole | 7-Methyl | 1-Ethenyl-7-methyl-6-nitro-1H-indazole |
This divergent approach, stemming from strategically chosen precursors, provides a powerful platform for systematically modifying the this compound structure to conduct comprehensive comparative studies.
Theoretical and Computational Investigations of 1 Ethenyl 6 Nitro 1h Indazole
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide profound insights into the electronic characteristics of molecules, explaining their structure, stability, and reactivity. For 1-Ethenyl-6-nitro-1H-indazole, these computational methods illuminate the influence of the nitro and ethenyl substituents on the indazole core.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.
While specific FMO calculations for this compound are not available in the cited literature, analysis can be inferred from related structures. In indazole derivatives, the HOMO is typically a π-orbital distributed across the bicyclic aromatic system. The LUMO is also a π*-orbital. The introduction of a powerful electron-withdrawing nitro group at the 6-position is expected to significantly lower the energy of both the HOMO and LUMO. This effect is particularly pronounced for the LUMO, making the molecule a better electron acceptor. Quantum chemical studies on similar nitro-aromatic compounds confirm that the nitro group substantially influences the LUMO, enhancing electrophilicity. jmaterenvironsci.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, as this group is strongly electron-withdrawing. This makes the nitro group a primary site for intermolecular interactions with electron-deficient species. The nitrogen atoms of the indazole ring also represent areas of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the ethenyl group would exhibit positive potential. The electron-withdrawing nature of the nitro group would create a more positive potential on the benzene (B151609) portion of the indazole ring, making it more susceptible to nucleophilic attack compared to unsubstituted indazole. Computational charge models are effective in quantifying the partial atomic charges, confirming the polarization induced by substituents. umn.edu
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. For this compound, conformational analysis focuses on the rotation of the ethenyl and nitro groups relative to the planar indazole ring.
The rotation of substituent groups around single bonds is not entirely free but is hindered by energy barriers. These barriers arise from steric hindrance and electronic effects, such as conjugation.
Nitro Group: The nitro group's rotation relative to the aromatic ring is a well-studied phenomenon. For maximum resonance stabilization, the nitro group prefers to be coplanar with the aromatic ring. However, steric hindrance from adjacent groups can force it to twist. In related molecules, the nitro group is nearly coplanar with the indazole ring, suggesting a low rotational barrier. For instance, in 1-allyl-6-nitro-1H-indazole, the dihedral angle between the nitro group and the fused ring system is only 11.34°. researchgate.net Similarly, in 1-ethyl-5-nitro-1H-indazole, this twist is even smaller at 4.0°. researchgate.net Computational studies on nitrobenzene have quantified the rotational barrier, providing a benchmark for such systems. researchgate.net This indicates a strong preference for a planar conformation to maximize conjugation between the nitro group's π-system and the aromatic ring.
Table 2: Torsion and Dihedral Angles of Substituents in Related Indazole Compounds
| Compound | Substituent | Torsion/Dihedral Angle | Reference |
|---|---|---|---|
| 1-Allyl-6-nitro-1H-indazole | Nitro Group | 11.34° | researchgate.net |
| 1-Allyl-6-nitro-1H-indazole | Allyl Group | 88.35° | researchgate.net |
| 1-Ethyl-5-nitro-1H-indazole | Nitro Group | 4.0° | researchgate.net |
| 1-Ethyl-5-nitro-1H-indazole | Ethyl Group | 101.4° | researchgate.net |
Indazole and its derivatives can exist in different tautomeric forms, which are constitutional isomers that readily interconvert. nih.gov The most common forms are the 1H- and 2H-tautomers, differing in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen.
For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ/mol. nih.govresearchgate.net This preference generally holds for many substituted indazoles. nih.gov Therefore, this compound is the expected major tautomer resulting from the substitution of the more stable 6-nitro-1H-indazole precursor.
In addition to the annular tautomerism of the indazole ring, the presence of the nitro group introduces the possibility of nitro-aci-nitro tautomerism. This involves the transfer of a proton from an adjacent carbon to one of the nitro group's oxygen atoms, forming a nitronic acid (aci-nitro) tautomer. While this form is invoked in the reactivity of some nitro compounds, quantum chemical studies have shown that the aci-nitro form is typically significantly less stable than the nitro form. rsc.org Under normal conditions, the equilibrium lies heavily in favor of the nitro tautomer for this compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Allyl-6-nitro-1H-indazole |
| 1-Ethyl-5-nitro-1H-indazole |
| 1-(6-Nitro-1H-indazol-1-yl)ethanone |
| Nitrobenzene |
| 6-nitro-1H-indazole |
Spectroscopic Property Predictions and Mechanistic Interpretations
Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical predictions can provide valuable insights into the electronic structure and vibrational characteristics of the molecule, aiding in the analysis of experimental data.
UV-Vis Absorption Maxima and Electronic Transitions (Computational)
A computational investigation of the UV-Vis absorption spectrum would typically involve calculating the electronic transitions of this compound. This is often achieved using methods like Time-Dependent Density Functional Theory (TD-DFT). The output of such a calculation would be a list of predicted absorption maxima (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). This information helps in understanding the relationship between the molecule's structure and its interaction with light.
Predicted NMR Chemical Shifts and Coupling Constants (Computational)
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional, is a standard approach for such predictions. The calculated chemical shifts, typically referenced to a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. Predicted coupling constants provide information about the connectivity and spatial relationships between atoms.
Vibrational Frequencies and Mode Assignments (Computational)
Computational methods can be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations also provide the assignments for each vibrational mode, describing the specific atomic motions (e.g., stretching, bending, or twisting) associated with each frequency. This level of detail is instrumental in interpreting experimental IR spectra and understanding the molecule's vibrational dynamics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into how the solvent affects the conformation and properties of the solute. Furthermore, these simulations can be used to investigate intermolecular interactions, such as hydrogen bonding or π-stacking, between multiple molecules of this compound or with other molecules in its environment.
Computational Exploration of Reaction Mechanisms and Transition States
Theoretical chemistry provides a framework for exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding reaction rates and selectivity. Such studies could, for example, investigate the reactivity of the ethenyl group or the influence of the nitro group on the indazole ring's reactivity.
Chemical Reactivity and Transformation Pathways of 1 Ethenyl 6 Nitro 1h Indazole
Reactivity Profiles of the Ethenyl Functionality
The ethenyl group, an unsaturated vinyl moiety, is a site of high reactivity, susceptible to a variety of addition and polymerization reactions. Its electronic nature is influenced by the connection to the indazole ring system.
The double bond of the ethenyl group can readily undergo electrophilic addition reactions. For example, it can react with halogens like bromine (Br₂) or chlorine (Cl₂) to form 1-(1,2-dihaloethyl)-6-nitro-1H-indazole. This reaction typically proceeds through a cyclic halonium ion intermediate.
Furthermore, the vinyl group can participate in cycloaddition reactions. nih.govresearchgate.net It can act as a dienophile in [4+2] Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The electron-deficient nature of the N-vinyl system may necessitate the use of electron-rich dienes or catalytic activation. nih.gov Additionally, the ethenyl group can undergo [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones, providing a pathway to various five-membered heterocyclic rings. uchicago.edu Photochemical conditions can also be employed to generate cyclopropene intermediates from vinyl diazo compounds, which then participate in cycloaddition reactions. nih.gov
The vinyl group of 1-ethenyl-6-nitro-1H-indazole is capable of undergoing radical polymerization to form poly(1-vinyl-6-nitro-1H-indazole). researchgate.netmdpi.com This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds via the standard mechanism of initiation, propagation, and termination. The rate and extent of polymerization can be influenced by substituents on the vinyl group. nih.gov Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be utilized to synthesize polymers with well-defined molecular weights and architectures. acs.orgethz.ch Under controlled conditions, oligomerization can also be achieved, resulting in shorter polymer chains.
The ethenyl group is a versatile handle for various transition metal-catalyzed reactions. researchgate.netmdpi.com One of the most prominent examples is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of the vinyl group with aryl or vinyl halides to form substituted alkenes. organic-chemistry.orgyoutube.com This reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org Other palladium-catalyzed reactions, such as the Suzuki and Stille couplings, can also be employed for C-C bond formation. mdpi.com Ruthenium-catalyzed olefin metathesis provides another avenue for transforming the vinyl group, enabling reactions like cross-metathesis and ring-closing metathesis in appropriately substituted molecules.
Transformations of the Nitro Group
The nitro group at the C6 position is a strong electron-withdrawing group that significantly influences the reactivity of the indazole ring and can itself be transformed into other valuable functional groups.
The nitro group can be selectively reduced to either an amine (-NH₂) or a hydroxylamine (B1172632) (-NHOH) derivative, depending on the reducing agent and reaction conditions. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel catalysts in the presence of a hydrogen source is a common and efficient method for the complete reduction of the nitro group to an amine. researchgate.netorganic-chemistry.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or metals like iron (Fe) or zinc (Zn) in acidic or neutral conditions, are also widely used for this transformation. researchgate.netresearchgate.net
Partial reduction to the hydroxylamine can be achieved using milder reducing agents or by carefully controlling the reaction conditions. nih.gov For instance, reduction with zinc dust in the presence of ammonium chloride is a classic method for preparing aryl hydroxylamines from nitroarenes.
| Desired Product | Common Reducing Agents and Conditions |
| 1-Ethenyl-1H-indazol-6-amine | H₂, Pd/C; SnCl₂, HCl; Fe, Acetic Acid |
| 1-Ethenyl-6-(hydroxylamino)-1H-indazole | Zn, NH₄Cl |
The presence of the strongly electron-withdrawing nitro group at the C6 position activates the indazole ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This reaction allows for the displacement of a suitable leaving group, typically a halide, located at a position activated by the nitro group (ortho or para). While this compound itself does not possess a leaving group in an activated position for direct SNAr, derivatives with a halogen at the C5 or C7 position would be susceptible to this reaction. In such cases, strong nucleophiles like alkoxides, thiolates, or amines can attack the electron-deficient carbon atom bearing the leaving group, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex, to yield the substituted product. youtube.comnih.gov
Reactivity of the Indazole Heterocyclic Core
The indazole ring is an aromatic heterocyclic system that exhibits a rich and complex reactivity profile. It can undergo reactions typical of both benzene (B151609) (on the carbocyclic ring) and pyrazole (B372694) (on the heterocyclic ring). The presence of the strongly deactivating nitro group at the 6-position and the ethenyl group at the N-1 position significantly modulates this inherent reactivity.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of the benzene portion of the indazole nucleus. lkouniv.ac.in The outcome of such reactions on the this compound backbone is governed by the combined directing effects of the fused pyrazole ring and the nitro substituent.
Directing Effects: The fused pyrazole ring generally directs incoming electrophiles to the C-5 and C-7 positions. However, the nitro group at C-6 is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing nature through both inductive and resonance effects. lkouniv.ac.in
Reactivity: The presence of the nitro group significantly reduces the electron density of the benzene ring, making the molecule much less nucleophilic and thus highly resistant to electrophilic attack. youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, if they proceed at all. masterorganicchemistry.comlibretexts.org
Predicted Regioselectivity: In the event of a successful substitution, the nitro group would direct the incoming electrophile to the positions meta to it, which are C-5 and C-7. The pyrazole ring also favors these positions. Therefore, any potential electrophilic substitution would be expected to occur at the C-5 or C-7 position, with the precise outcome depending on the specific electrophile and reaction conditions.
Since the N-1 position of this compound is already substituted, this section pertains to the reactivity of the parent 6-nitro-1H-indazole, which serves as the precursor for N-1 substituted derivatives. The N-alkylation of indazoles is a critical transformation that often yields a mixture of N-1 and N-2 regioisomers. nih.gov The ratio of these products is highly sensitive to the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.orgbeilstein-journals.org
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. d-nb.info However, kinetic and thermodynamic factors can influence the final product ratio in alkylation reactions. For 6-nitro-1H-indazole, different alkylating agents lead to different regiochemical outcomes. researchgate.net
Table 1: Regioselectivity in the Methylation of 6-Nitro-1H-indazole
| Alkylating Agent | Base / Conditions | N-1 Product Yield | N-2 Product Yield | Reference |
|---|---|---|---|---|
| Dimethyl sulfate | KOH, 45°C | 42% | 44% | researchgate.net |
| Methyl iodide | Heat, 100°C (sealed tube) | Minor | Major (yield not reported) | researchgate.net |
| Diazomethane | BF₃·Et₂O, 70°C | 75% | Minor | researchgate.net |
N-acylation of indazoles, in contrast, often shows a strong preference for the N-1 position. This is because the N-2 acyl product, if formed, can isomerize to the more thermodynamically stable N-1 acylindazole. nih.govd-nb.info
With the N-1 position blocked by the ethenyl group, the indazole ring can undergo deprotonation (metalation) at specific carbon atoms using strong bases like organolithium reagents. baranlab.org The resulting anions are potent nucleophiles that can react with various electrophiles.
Site of Metalation: The most acidic protons on the 1-substituted indazole ring are typically at the C-3 and C-7 positions. The electron-withdrawing nitro group at C-6 would further acidify the adjacent C-5 and C-7 protons. Directed metalation can be achieved, with the specific site of lithiation depending on steric factors and the presence of any directing groups.
Anionic Reactivity: The indazole anion generated can be used in a variety of synthetic transformations. For instance, reaction with iodine can introduce an iodine atom at the C-3 position of 6-nitroindazole (B21905), creating a versatile intermediate for cross-coupling reactions like the Heck or Suzuki reactions. google.com This functionalized intermediate can then be N-alkylated to produce derivatives analogous to this compound.
Regioselectivity and Stereoselectivity in Synthetically Relevant Transformations
Regioselectivity is a paramount consideration in the synthesis and functionalization of the this compound system. The key challenge lies in controlling the site of reaction, whether it is at the nitrogen atoms of the precursor or at the carbon atoms of the bicyclic core.
As detailed in section 4.3.2, the N-alkylation of 6-nitro-1H-indazole is highly condition-dependent. The synthesis of the target compound, this compound, would necessitate conditions that selectively favor substitution at the N-1 position. Studies on various substituted indazoles have shown that the choice of base and solvent system is crucial for controlling this regioselectivity. beilstein-journals.orgd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been developed as a promising system for achieving high N-1 selectivity for many indazole derivatives. nih.gov
Stereoselectivity is less of a factor in reactions directly involving the aromatic indazole core but becomes important when chiral centers are introduced. For example, in 1,3-dipolar cycloaddition reactions involving an ethenyl or other unsaturated substituent on the indazole, the stereochemical outcome of the newly formed chiral centers would need to be controlled. nih.gov
Catalytic Applications of this compound and Its Derivatives
Indazole derivatives are widely utilized as ligands in organometallic chemistry and catalysis due to the presence of two nitrogen atoms that can effectively coordinate to metal centers. nih.gov
Derivatives of this compound can serve as versatile ligands for a range of transition metals. The two nitrogen atoms of the pyrazole ring can act as a bidentate or monodentate ligand, forming stable complexes with metals such as palladium, copper, ruthenium, and osmium.
Ligand Properties: The electronic properties of the indazole ligand can be fine-tuned by its substituents. In this compound, the strongly electron-withdrawing nitro group would decrease the electron-donating ability of the ligand, which can impact the stability and reactivity of the resulting metal complex. The ethenyl group provides an additional site for potential coordination or further reaction.
Catalytic Activity: Indazole-metal complexes have been employed as catalysts in various organic transformations. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine can be catalyzed by palladium(II) acetate to form a C-C coupled product, demonstrating the utility of indazole scaffolds in catalysis. google.com Similarly, complexes derived from this compound could potentially catalyze cross-coupling reactions, hydrogenations, or cycloadditions, with the specific application depending on the choice of metal and reaction conditions.
Organocatalytic Activation by Indazole Scaffolds
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a versatile scaffold in the field of organocatalysis. The presence of two nitrogen atoms within the ring system imparts both Brønsted and Lewis basic/acidic properties, allowing for various modes of substrate activation. While specific research on the organocatalytic applications of this compound is not extensively documented, the general principles of organocatalysis by indazole derivatives allow for a comprehensive understanding of its potential catalytic activity. The electronic and steric properties of the ethenyl and nitro substituents are expected to play a crucial role in modulating the catalytic efficacy of the indazole core.
Indazole scaffolds can participate in a range of organocatalytic transformations, primarily through hydrogen bonding and the formation of enamine or iminium intermediates. The nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors, activating electrophiles and nucleophiles. For instance, in reactions involving carbonyl compounds, the indazole nitrogen can form a hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
A significant area where indazole derivatives have shown promise is in asymmetric organocatalysis. By incorporating chiral moieties into the indazole framework, enantioselective transformations can be achieved. The merger of organocatalysis with other catalytic methods, such as photocatalysis, has enabled the asymmetric construction of complex polycyclic indazole skeletons acs.org.
The N-vinyl (ethenyl) group introduces further possibilities for catalytic activation. While the synthesis of N-vinyl indazoles is often achieved through metal-catalyzed processes, their potential in organocatalysis is an area of growing interest. The vinyl group can influence the steric environment around the catalytically active nitrogen atom and could potentially participate in pericyclic reactions or act as a coordinating site.
Detailed research findings on organocatalysis by indazole scaffolds have highlighted their utility in various reaction types. The following interactive data table summarizes potential organocatalytic activations and transformations facilitated by the indazole scaffold, with inferred roles for the specific substituents of this compound.
| Type of Organocatalytic Activation | Reaction Transformation | Plausible Role of Indazole Scaffold | Potential Influence of 1-Ethenyl and 6-Nitro Groups |
|---|---|---|---|
| Brønsted Base Catalysis | Michael Addition, Aldol Reaction | The N2 atom can deprotonate a pronucleophile to generate a reactive nucleophile. | The 6-nitro group reduces the basicity of the N2 atom, potentially requiring a stronger base or limiting this activation mode. |
| Hydrogen Bond Catalysis | Diels-Alder Reaction, Friedel-Crafts Alkylation | The N-H proton (in unsubstituted indazoles) or other protons can act as a hydrogen bond donor to activate an electrophile. | The N1-ethenyl group precludes N-H hydrogen bonding from this position. The 6-nitro group enhances the acidity of aromatic C-H protons, potentially enabling weak hydrogen bonding interactions. |
| Enamine Catalysis | α-Functionalization of Aldehydes/Ketones | Formation of a nucleophilic enamine intermediate with a carbonyl compound. (Requires a secondary amine functionality). | Not directly applicable for the indazole core itself, but functionalization of the ethenyl group could introduce a catalytic site. |
| Iminium Catalysis | Conjugate Addition to α,β-Unsaturated Aldehydes | Formation of an electrophilic iminium ion with an α,β-unsaturated aldehyde. (Requires a secondary amine functionality). | Similar to enamine catalysis, this would require modification of the parent compound. |
| Lewis Base Catalysis | Morita-Baylis-Hillman Reaction | The N2 atom can act as a Lewis base to activate a substrate. | The electron-withdrawing 6-nitro group diminishes the Lewis basicity of the N2 atom. |
| Combined Organo- and Photocatalysis | Asymmetric Polycyclization | The indazole scaffold can participate in enamine-imine activation in conjunction with a photocatalyst. acs.org | The nitroaromatic moiety could potentially act as an intrinsic photosensitizer or quencher, influencing the photochemical cycle. |
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for monitoring the synthesis of 1-Ethenyl-6-nitro-1H-indazole and identifying transient intermediates. The synthesis, potentially involving the N-vinylation of 6-nitro-1H-indazole, can be followed in real-time. HRMS provides exact mass measurements to four or more decimal places, allowing for the unambiguous determination of elemental compositions for the reactant, product, and any short-lived species.
For instance, in monitoring the vinylation of 6-nitro-1H-indazole (C₇H₅N₃O₂), HRMS can distinguish between the starting material and the final product with high precision.
| Compound Name | Formula | Calculated Monoisotopic Mass (Da) |
| 6-nitro-1H-indazole | C₇H₅N₃O₂ | 163.0382 |
| This compound | C₉H₇N₃O₂ | 189.0538 |
This table displays the calculated exact masses for the starting material and the target product, which are readily distinguishable using HRMS.
By coupling HRMS with a liquid chromatography system (LC-HRMS), aliquots from the reaction mixture can be analyzed over time. This would allow for the generation of reaction profiles, plotting the consumption of the starting material and the formation of the product. Furthermore, HRMS can identify potential reaction intermediates or byproducts, such as a complex formed between the indazole, a vinyl source, and a catalyst, by detecting their precise molecular ions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on the product ion (m/z 189.0538) would further confirm its structure by identifying characteristic neutral losses, such as the loss of the nitro group (NO₂) or fragments of the ethenyl substituent. The foundational mass spectrum of the parent compound, 6-nitro-1H-indazole, shows a molecular ion peak that serves as a reference for these studies. nist.gov
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Dynamic Analysis
While one-dimensional ¹H and ¹³C NMR provide primary structural information, multidimensional NMR techniques are crucial for the complete and unambiguous assignment of all signals for this compound, especially for discerning between isomers (e.g., N1 vs. N2 substitution).
Based on data from analogous compounds like 1-benzyl-6-nitro-1H-indazole researchgate.net and other substituted nitroindazoles nih.gov, a predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the ethenyl group. The ethenyl group would present a complex ABC spin system, characterized by distinct chemical shifts and coupling constants for the geminal, cis, and trans protons.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3 | ~8.4 | ~135 |
| H4 | ~8.0 | ~123 |
| H5 | ~7.9 | ~116 |
| H7 | ~8.8 | ~108 |
| N-CH= | ~7.2-7.4 (dd) | ~130 |
| =CH₂ (trans) | ~5.7-5.9 (dd) | ~105 |
This table provides estimated chemical shifts for this compound based on structurally similar compounds. The exact values require experimental verification.
Advanced 2D NMR experiments provide definitive structural proof:
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network, connecting H4 to H5, and confirming the three coupled protons of the ethenyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the point of attachment of the ethenyl group. A key HMBC correlation would be observed between the N-CH proton of the ethenyl group and the C7a and C3 carbons of the indazole ring, definitively proving N1 substitution.
Single Crystal X-ray Diffraction for Solid-State Conformation and Crystal Packing Analysis
Single Crystal X-ray Diffraction offers the most definitive structural information, providing precise atomic coordinates and revealing the molecule's conformation and intermolecular interactions in the solid state. While data for this compound is not available, the crystal structure of the closely related analogue, 1-Allyl-6-nitro-1H-indazole, provides profound insights into the expected solid-state properties. nih.govresearchgate.net
The study of 1-Allyl-6-nitro-1H-indazole revealed that the indazole ring system is essentially planar. nih.govresearchgate.net A key finding was the orientation of the substituent; the allyl group was found to be nearly perpendicular to the plane of the indazole ring. nih.govresearchgate.net This perpendicular arrangement minimizes steric hindrance and is a likely conformation for the analogous ethenyl group.
Furthermore, the nitro group was determined to be nearly coplanar with the fused ring system, with a small dihedral angle of 11.34 (6)°. nih.govresearchgate.net This planarity suggests significant electronic conjugation between the nitro group and the aromatic system.
Crystallographic Data for Analogue 1-Allyl-6-nitro-1H-indazole nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉N₃O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.3630 (16) |
| b (Å) | 8.3245 (7) |
| c (Å) | 13.541 (5) |
| α (°) | 95.647 (2) |
| β (°) | 98.46 (2) |
| γ (°) | 97.770 (2) |
This table summarizes the unit cell parameters for 1-Allyl-6-nitro-1H-indazole, providing a model for the crystallographic properties of the title compound.
The analysis of the crystal packing of the allyl analogue showed that molecules are linked into extended tape motifs through non-classical C—H···O hydrogen bonds involving the nitro group's oxygen atoms and protons from the aromatic ring and the allyl group. nih.govresearchgate.net Similar packing interactions, driven by hydrogen bonding and potential π–π stacking of the indazole rings, would be expected to govern the solid-state architecture of this compound.
Advanced Vibrational Spectroscopy (e.g., Raman, SERS) for In-Situ Reaction Studies
Vibrational spectroscopy, including Raman and Surface-Enhanced Raman Spectroscopy (SERS), provides detailed information about molecular bonding and can be used for in-situ monitoring of reactions. For this compound, characteristic vibrational modes would include:
NO₂ stretching: Symmetric and asymmetric stretches, typically in the 1300-1550 cm⁻¹ region.
Indazole ring modes: C=C and C=N stretching vibrations within the aromatic system.
Ethenyl group modes: A strong C=C stretching vibration (~1620-1650 cm⁻¹) and various =C-H bending modes.
SERS is particularly powerful for studying reactions at a metal surface (e.g., during heterogeneous catalysis). By adsorbing the molecule onto a nanostructured silver or gold surface, a massive enhancement of the Raman signal is achieved. A SERS study on the parent 1H-indazole showed that the molecule adsorbs non-dissociatively onto a silver surface, interacting via its nitrogen atoms and the ring's π-system. nih.gov The orientation of the molecule relative to the surface could be deduced from the relative enhancement of different vibrational modes. nih.gov
For this compound, an in-situ SERS study could monitor its synthesis or subsequent reactions on a catalytic surface. Changes in the intensity and frequency of the NO₂ and C=C stretching bands could indicate electronic changes or specific interactions with the surface, providing mechanistic details about bond activation and molecular orientation during a chemical transformation.
Electronic Spectroscopy (e.g., Fluorescence, Time-Resolved UV-Vis) for Photophysical Mechanism Elucidation
Electronic spectroscopy probes the electronic transitions within a molecule and is key to understanding its photophysical and photochemical behavior. The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π → π* transitions associated with the conjugated indazole aromatic system. The presence of the electron-withdrawing nitro group and the conjugated ethenyl group will likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted indazole. rsc.org
While many nitroaromatic compounds are not strongly fluorescent due to efficient non-radiative decay pathways, studying any potential weak emission can provide information about the energy of the lowest excited singlet state. semanticscholar.org
Time-resolved UV-Vis absorption spectroscopy is a powerful technique to elucidate the mechanisms of photo-induced processes. fu-berlin.de Following excitation with a short laser pulse, the decay of excited states and the formation of transient species (like triplet states or radicals) can be monitored on timescales from femtoseconds to milliseconds. For nitroaromatic compounds, excitation can lead to intersystem crossing to the triplet state or photochemical reactions such as nitro-group rearrangement or C-NO₂ bond cleavage. semanticscholar.org By tracking the transient absorption signals, the lifetimes of these excited states and the kinetics of their subsequent reactions can be determined, providing a complete picture of the photophysical decay pathways and any photochemical reactivity of this compound.
Investigation of Biological Activities: Mechanistic Frameworks and Target Identification
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For the 6-nitro-1H-indazole class, SAR analyses reveal that substitutions on the indazole ring are critical for determining potency and selectivity. scielo.brrsc.orgnih.gov For instance, modifications at the N1 position (where the ethenyl group is located in 1-Ethenyl-6-nitro-1H-indazole) and other positions on the heterocyclic ring system significantly influence the compound's interactions with biological targets. rsc.orgnih.gov
A pharmacophore model outlines the essential molecular features necessary for biological activity. For indazole derivatives, the core 1H-indazole ring often serves as a crucial scaffold for binding to targets like protein kinases. nih.govtandfonline.com Key recognition elements frequently include:
Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring provides a surface for hydrophobic interactions with nonpolar residues in a protein's binding pocket. nih.gov
Electrostatic Interactions: The nitro group at the 6-position is a strong electron-withdrawing group, which can significantly influence the electronic distribution of the ring system and participate in electrostatic or polar interactions with the target. mdpi.com In studies on related nitroindazole derivatives, the nitro group has been shown to be a key feature for activity. scielo.br
SAR studies on a series of 3-chloro-6-nitro-1H-indazole derivatives revealed that the nature of the ring system attached to the indazole core significantly impacts inhibitory efficacy. Derivatives containing a triazole ring were found to be more potent inhibitors than those with oxazoline (B21484) or oxazole (B20620) rings, highlighting the importance of the side chain's interactions. nih.gov
Computational methods are invaluable for predicting and analyzing the interactions of indazole derivatives with their biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies on 3-chloro-6-nitro-1H-indazole derivatives against the Leishmania infantum trypanothione (B104310) reductase (TryR) enzyme were performed using AutoDock. nih.gov These studies predicted stable binding modes within the enzyme's active site, characterized by a network of hydrophobic and hydrophilic interactions. nih.gov Such analyses help to rationalize the observed biological activities and guide the design of more potent analogs. arxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. A 2D-QSAR model for a series of indazole derivatives showed a strong predictive accuracy (r²=0.9512), emphasizing the structural features that influence biological activity. longdom.org These models can be used to predict the activity of new derivatives, including this compound.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of protein-ligand complexes. Simulations performed on a complex of a 3-chloro-6-nitro-1H-indazole derivative and the TryR enzyme showed that the complex remained in a stable equilibrium, with a structural deviation of approximately 1–3 Å. nih.gov The stability of this complex was further supported by high binding free energies calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov
| Computational Method | Application Example with Indazole Derivatives | Key Findings | Reference |
| Molecular Docking | Binding of 3-chloro-6-nitro-1H-indazole derivatives to Trypanothione Reductase (TryR) | Predicted stable binding modes involving hydrophobic and hydrophilic interactions. | nih.gov |
| QSAR | Predictive modeling of indazole derivatives as TTK inhibitors | Developed models with high predictive accuracy (r²=0.9512) to guide design. | longdom.org |
| MD Simulations | Stability analysis of the TryR-indazole derivative complex | The complex remained in good equilibrium with minimal structural deviation (~1–3 Å). | nih.gov |
| MM/GBSA | Calculation of binding free energy for the TryR-indazole complex | The complex showed high stability with a low net binding energy score of −40.02 kcal/mol. | nih.gov |
Biochemical and Biophysical Characterization of Molecular Interactions
Following computational predictions, biochemical and biophysical assays are essential to experimentally validate and quantify the interactions between a compound and its target.
Enzyme kinetic studies are performed to determine a compound's inhibitory effect on a specific enzyme and to elucidate its mechanism of inhibition. Indazole derivatives have been evaluated as inhibitors of various enzymes.
For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were tested for their inhibitory activity against the growth of Leishmania major. nih.gov While specific kinetic parameters like Kᵢ were not detailed, the inhibitory concentration (IC₅₀) was determined, with the most potent compound showing significant growth inhibition. nih.gov Studies on other indazole derivatives have identified them as inhibitors of kinases such as Akt and FMS-like tyrosine kinase 3 (FLT3), with IC₅₀ values in the nanomolar range. tandfonline.comnih.gov These studies often reveal whether the inhibitor is competitive, non-competitive, or uncompetitive with the enzyme's natural substrate.
| Compound Series | Target | Reported Activity | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major parasite | Reported as a promising growth inhibitor. | nih.gov |
| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | IC₅₀ values of 5.3 nM and 8.3 nM against EGFR T790M and EGFR, respectively. | nih.gov |
| Indazole-based analogs | Akt (PKB) Kinase | A-443654 reported as a selective Akt inhibitor. | nih.gov |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FLT3-D835Y Kinase | Potent activity reported. | tandfonline.com |
These assays determine if a compound binds to a specific receptor and how it might affect cellular signaling pathways. Indazole compounds have been shown to modulate important signaling pathways, such as those involved in cell growth and apoptosis. evitachem.comgoogle.com For example, inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in diseases like cancer, have been developed from indazole scaffolds. nih.gov The mechanism often involves the compound binding to a kinase in the pathway, thereby inhibiting its activity and blocking downstream signal transduction. nih.gov
Biophysical techniques provide detailed quantitative data on the binding affinity, kinetics, and thermodynamics of protein-ligand interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time biomolecular interactions. bioduro.comnih.govbiocompare.com It provides data on the association rate (how quickly the ligand binds to the target) and the dissociation rate (how quickly it unbinds), from which the binding affinity (K₋) can be calculated. bioduro.com In studies of synthetic cannabinoids, SPR was used to assess binding affinity to the CB1 receptor, where it was found that an indazole core structure enhanced binding affinity compared to an indole (B1671886) core. mdpi.com This demonstrates the utility of SPR in discerning the contribution of specific structural motifs like the indazole ring to target binding. mdpi.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. harvard.edutainstruments.com This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edutainstruments.com This information provides a complete thermodynamic profile of the binding interaction, revealing the driving forces (enthalpic or entropic) behind the molecular recognition process. tainstruments.com While specific ITC data for this compound is not available, this technique would be a critical step in its advanced characterization. nih.govnih.gov
Cellular Mechanisms of Action in Model Systems
Investigations into the specific cellular mechanisms of action for this compound in model systems have not been reported in the reviewed scientific literature. The indazole scaffold is of significant interest in medicinal chemistry, with various derivatives being explored for a range of biological activities, including the induction of apoptosis. mdpi.comresearchgate.netjpp.krakow.pl However, studies dedicated to the 1-ethenyl-6-nitro variant are absent.
Cellular Uptake and Subcellular Localization Studies
No specific studies detailing the cellular uptake or the subcellular localization of this compound were identified. While the localization of other complex molecules containing an indazole moiety has been investigated, for instance in the context of photodynamic therapy researchgate.net, this information cannot be extrapolated to this compound.
Perturbation of Cellular Pathways (e.g., cell cycle progression, apoptosis, autophagy)
There is no published data on the effects of this compound on cellular pathways such as cell cycle progression, apoptosis, or autophagy. For context, other distinct indazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. researchgate.netjpp.krakow.pl Some anticancer agents are known to induce autophagy-dependent apoptosis through various signaling pathways, but no such investigation has been linked to this compound. nih.gov
Target Identification and Validation Strategies (e.g., affinity proteomics, CRISPR screening)
No studies employing target identification and validation strategies, such as affinity proteomics, CRISPR screening, or chemical probe development, have been published for this compound. Methodologies like genome-level CRISPR library screening and chemoproteomics are powerful tools for target deconvolution but have not been applied to this specific compound according to available data. pharmaron.comnih.gov
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Mechanistic Understanding
A search for in vitro ADME data for this compound yielded no specific results. Understanding the ADME profile is critical in drug discovery, and while such studies are common for advanced indazole-based clinical candidates optibrium.comacs.orgnih.gov, they have not been performed or reported for this particular molecule.
Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes
There is no available data on the metabolic stability of this compound in human or other species' hepatic microsomes or hepatocytes. Consequently, no metabolite identification studies have been reported. For other indazole-based compounds, metabolic stability is a key optimization parameter, with researchers often modifying the core structure to improve half-life and reduce clearance. nih.govacs.org
Table 1: Metabolic Stability of this compound in Liver Microsomes (No data available)
| Species | T¹/² (min) | Intrinsic Clearance (CLint) (mL/min/mg) |
|---|---|---|
| Human | N/A | N/A |
| Mouse | N/A | N/A |
| Rat | N/A | N/A |
Plasma Protein Binding and Partition Coefficient Determinations
No experimental data for the plasma protein binding (PPB) or the partition coefficient (LogP/LogD) of this compound is present in the public domain. High plasma protein binding has been observed for other indazole derivatives. acs.orgnih.gov Similarly, partition coefficients, which indicate a compound's lipophilicity and potential for membrane permeability, have been determined for other indazole series but not for the specific compound . optibrium.com
Table 2: In Vitro ADME Properties of this compound (No data available)
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | N/A |
| Partition Coefficient (LogP) | N/A |
Permeability Across Biological Barriers (e.g., Caco-2 cell models)
Studies on a series of 5-nitroindazole (B105863) derivatives have provided predictions for their Caco-2 permeability. nih.govcsic.esmdpi.comresearchgate.net These related compounds are predicted to have Caco-2 permeability values that would classify them as moderately to well-absorbed. nih.govcsic.es For instance, various 2-benzyl-5-nitroindazolin-3-one and 3-alkoxy-1-benzyl-5-nitroindazole derivatives have predicted Caco-2 permeability values (logPapp) in the range of -5.49 to -4.96 cm/s. nih.govmdpi.com Generally, compounds with a Papp >1 x 10⁻⁶ cm/s are considered to have good permeability.
The permeability of a molecule is influenced by a combination of factors including its size, lipophilicity, and the presence of specific functional groups. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, often contributing to favorable pharmacokinetic properties in derivatives. samipubco.comresearchgate.netnih.govbenthamdirect.commdpi.com The presence of the nitro group, while increasing polarity, is a common feature in many biologically active compounds that exhibit adequate cell permeability. The ethenyl (vinyl) group at the 1-position is relatively small and lipophilic, and is not expected to be a major hindrance to passive diffusion across cell membranes.
However, it is also important to consider the potential for active transport mechanisms. The Caco-2 cell line expresses various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump substrates out of the cell, thereby reducing net permeability. nih.gov Many heterocyclic compounds have been identified as potential substrates for P-gp. nih.gov Therefore, a bidirectional Caco-2 assay would be necessary to determine if this compound is a substrate for such efflux pumps.
An illustrative table of factors influencing the predicted permeability of this compound is provided below.
| Structural Feature | Predicted Influence on Permeability | Rationale |
| Indazole Core | Favorable | The indazole scaffold is a common motif in drugs with good bioavailability. samipubco.comresearchgate.netnih.gov |
| 6-Nitro Group | Potentially Reduced | Increases polarity, which can decrease passive diffusion. However, many permeable drugs contain nitro groups. |
| 1-Ethenyl Group | Favorable to Neutral | Small, lipophilic group that is unlikely to impede permeability. |
| Overall Lipophilicity | Moderate | A balance between aqueous solubility and lipid membrane permeability is expected. |
| Potential for Efflux | Possible | Heterocyclic compounds can be substrates for efflux transporters like P-gp. nih.gov |
Development of Mechanistic Probes and Chemical Biology Tools
The unique chemical features of this compound, namely the nitro-substituted aromatic system and the versatile indazole core, make it an interesting candidate for the development of mechanistic probes and chemical biology tools.
The nitroaromatic group is a key functional moiety for the design of hypoxia-selective probes. nih.govmdpi.comresearchgate.net Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with resistance to therapy. Cells in hypoxic regions upregulate the expression of nitroreductase enzymes. These enzymes can reduce the nitro group on a probe to a more reactive species, such as a hydroxylamine (B1172632) or an amine. nih.govacs.org This reduction can be designed to trigger a detectable signal, such as fluorescence, allowing for the visualization of hypoxic tissues. mdpi.comnih.gov
A fluorescent probe based on this compound could be designed where the nitro group acts as a quencher of a fluorophore. Upon reduction by nitroreductases in a hypoxic environment, the quenching effect would be removed, leading to a "turn-on" fluorescent signal. This would enable the specific imaging of hypoxic cells.
The indazole scaffold itself is a valuable component for chemical biology tools, particularly in the development of inhibitors for protein kinases. nih.govnih.govnih.gov Many kinase inhibitors are based on the indazole core, which can mimic the purine (B94841) ring of ATP and bind to the ATP-binding site of kinases. nih.gov By attaching appropriate functional groups to the indazole core of this compound, it could be developed into a selective inhibitor for a specific kinase. The ethenyl group at the N1 position offers a site for further chemical modification to enhance binding affinity and selectivity.
A conceptual framework for the development of probes from this compound is outlined in the table below.
| Probe Type | Design Strategy | Mechanism of Action | Potential Application |
| Hypoxia-Selective Fluorescent Probe | The nitro group acts as a fluorescence quencher. | Reduction of the nitro group by cellular nitroreductases under hypoxic conditions, leading to fluorescence activation. mdpi.comnih.gov | Imaging of hypoxic tumors and studying cellular responses to hypoxia. |
| Affinity-Based Kinase Probe | The indazole core serves as a scaffold to target the ATP-binding site of kinases. | Modification of the ethenyl group or other positions on the indazole ring to confer selectivity for a specific kinase. | Identifying and profiling kinase activity in biological systems. |
| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalent labeling of target proteins upon photoactivation to identify binding partners. | Target identification and validation for the indazole scaffold. |
Applications in Materials Science and Interdisciplinary Research
Incorporation into Polymeric Architectures
The presence of a vinyl group on the indazole ring system renders 1-Ethenyl-6-nitro-1H-indazole a valuable monomer for the synthesis of novel polymers. The ability to undergo addition polymerization opens up avenues for creating macromolecules with tailored properties, where the indazole moiety can be strategically placed within the polymer structure.
Monomer for Controlled Polymerization Techniques
While specific studies on the controlled polymerization of this compound are not extensively documented, its structure is amenable to modern controlled radical polymerization (CRP) techniques. Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. rsc.orgnih.govsigmaaldrich.com The successful application of these techniques to other vinyl-substituted heterocyclic monomers, such as vinyl imidazole, suggests that a similar level of control could be achieved for this compound. rsc.org
The choice of a suitable chain transfer agent (for RAFT) or a catalyst system (for ATRP) would be crucial for achieving a controlled polymerization process. researchgate.netsigmaaldrich.com The nitro group, being strongly electron-withdrawing, may influence the reactivity of the vinyl group, a factor that would need to be considered in the optimization of polymerization conditions.
Table 1: Potential Controlled Polymerization Methods for this compound
| Polymerization Technique | Key Components | Potential Advantages |
| RAFT Polymerization | Monomer, Radical Initiator, RAFT Agent | Tolerance to a wide range of functional groups, control over molecular weight and architecture. nih.gov |
| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Well-defined polymers, potential for block copolymer synthesis. sigmaaldrich.com |
Functional Components in Polymer Backbones and Side Chains
The polymerization of this compound would lead to polymers where the nitroindazole moiety is a pendant group along the polymer backbone. These functional side chains can impart unique properties to the resulting material. The polar nitro group and the aromatic indazole ring can influence the polymer's solubility, thermal stability, and mechanical properties.
Furthermore, the nitro group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups. This versatility enables the fine-tuning of the polymer's properties for specific applications. For instance, reduction of the nitro group to an amine would yield a polymer with different chemical and electronic characteristics, potentially useful in sensing or as a platform for further derivatization.
Optoelectronic and Photonic Material Applications
The electronic properties of the indazole ring system, modulated by the electron-withdrawing nitro group, suggest that polymers derived from this compound could find applications in optoelectronic and photonic devices.
Fluorescent Probes and Sensors
Indazole derivatives have been investigated for their fluorescent properties. researchgate.netresearchgate.net While the nitro group itself is often a fluorescence quencher, the functionalization of the indazole ring can lead to the development of "turn-on" or "turn-off" fluorescent sensors. Polymers containing the this compound unit could be designed as macromolecular fluorescent probes. For example, the quenching effect of the nitro group could be modulated by the binding of a specific analyte, leading to a change in the polymer's fluorescence emission. This principle is utilized in sensors for nitroaromatic explosives, where fluorescent polymers exhibit quenching upon interaction with these molecules. mdpi.com
Table 2: Potential Sensing Mechanisms for Polymers of this compound
| Sensing Target | Potential Mechanism | Expected Outcome |
| Metal Ions | Coordination with the indazole nitrogen atoms, altering the electronic structure. | Change in fluorescence intensity or wavelength. |
| Nitroaromatic Compounds | Photoinduced electron transfer from the excited polymer to the analyte. | Fluorescence quenching. mdpi.com |
| Biomolecules | Specific binding interactions leading to conformational changes in the polymer. | Modulation of the fluorescence signal. |
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tunable electronic properties of indazole derivatives make them candidates for use in organic electronic devices. wikipedia.orgresearchgate.net Polymers incorporating the this compound monomer could potentially be used as components in the active layers of OLEDs or OPVs. In OLEDs, such polymers might function as host materials or as emissive dopants, depending on their photoluminescent characteristics. mdpi.comgoogle.com The high nitrogen content and the aromatic nature of the indazole ring could contribute to the charge transport properties of the material.
In the context of OPVs, the electron-accepting nature of the nitro-indazole moiety could be exploited in the design of acceptor materials or as a component in donor-acceptor copolymers. The ability to tune the energy levels of the polymer through chemical modification would be advantageous for optimizing the performance of such devices.
Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis
The indazole scaffold contains two nitrogen atoms that can act as coordination sites for metal ions. nih.govmdpi.com This property makes this compound a promising ligand for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The use of this compound as a ligand could lead to the formation of MOFs with interesting topologies and functionalities. The nitro group can influence the electronic environment of the framework and potentially interact with guest molecules.
Furthermore, the vinyl group offers an exciting opportunity for post-synthetic modification of the MOF. This reactive handle could be used to graft other molecules or polymers onto the framework, thereby tailoring the properties of the MOF for specific applications such as catalysis, gas separation, or sensing. nih.gov
Table 3: Potential Roles of this compound in Coordination Chemistry
| Application | Role of the Compound | Potential Outcome |
| Coordination Polymers | Bridging ligand connecting metal centers through indazole nitrogens. | Formation of 1D, 2D, or 3D polymeric structures with specific magnetic or optical properties. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic linker (strut) in the framework structure. | Creation of porous materials with tailored pore sizes and chemical environments. wikipedia.orgrsc.org |
| Post-Synthetic Modification | The vinyl group acts as a site for further chemical reactions within a pre-formed MOF. | Introduction of new functionalities to the MOF for enhanced performance in specific applications. nih.gov |
Ligand Design for Metal Complexation
The indazole core is an excellent scaffold for designing ligands for metal complexation. The nitrogen-containing heterocyclic ring can coordinate with a variety of transition metals, forming stable complexes. wiley.com The nitrogen atoms of the pyrazole (B372694) ring fused to the benzene (B151609) ring can act as donor sites, facilitating the formation of coordination compounds with metals such as palladium(II), iridium(III), rhodium, and gold. acs.orgmdpi.compkusz.edu.cn
The presence of the 1-ethenyl group on the indazole ring of This compound introduces an additional site for coordination or further functionalization. This vinyl group can participate in π-bonding with metal centers or serve as a reactive handle for creating more complex, multidentate ligand systems. The electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the indazole ring system. This modification can alter the ligand field strength and the redox properties of the resulting metal complexes, potentially fine-tuning their reactivity and stability. wiley.com For instance, studies on other indazole-based ligands have shown that substituents dramatically affect the properties of their metal complexes. pkusz.edu.cn
Table 1: Examples of Metal Complexes with Indazole-Derived Ligands This table presents data for related indazole compounds to illustrate the principles of metal complexation.
| Metal Ion | Indazole Ligand Type | Resulting Complex Application | Reference |
|---|---|---|---|
| Iridium(III) | Bis-cyclometalated 6-tert-butyl-2-phenyl-2H-indazole | Asymmetric Catalysis | mdpi.com |
| Palladium(II) | N-Heterocyclic Carbene (Indazole-derived) | Sonogashira Coupling, Hydroamination | acs.org |
| Gold(I) | N-Heterocyclic Carbene (Indazole-derived) | Catalytic Hydration of Alkynes | pkusz.edu.cn |
| Mercury(II) | o-amino-ketones from 6H-isoxazolo[4,3-e]indazoles | Heterogeneous Catalysis (Biginelli Reaction) | ijcce.ac.irijcce.ac.ir |
Catalytic Activity of Metal-Indazole Complexes
Metal complexes derived from indazole ligands have demonstrated significant catalytic activity in a range of organic transformations. acs.orgmdpi.comijcce.ac.ir The structural and electronic tunability of the indazole scaffold allows for the development of highly specialized and efficient catalysts.
Complexes of palladium featuring indazole-derived N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts for Sonogashira coupling reactions and the hydroamination of alkynes. acs.org Similarly, gold-NHC complexes based on an indazole framework have shown high catalytic activity in the hydration of alkynes to form ketones. pkusz.edu.cn In these systems, the indazole moiety is crucial for stabilizing the metal center and modulating its catalytic properties. Chiral-at-iridium complexes bearing two cyclometalated indazole ligands have been introduced as effective catalysts for asymmetric catalysis. mdpi.com
Given these precedents, it is plausible that metal complexes of This compound could also function as effective catalysts. The ethenyl group could potentially be used to anchor the complex to a solid support, creating a heterogeneous catalyst that is easily recoverable. The strong electron-withdrawing nature of the nitro group would significantly impact the electron density at the metal center, which could be exploited to tune the catalytic cycle for specific reactions, such as C-H functionalization or cross-coupling reactions. mdpi.com
Table 2: Catalytic Performance of Selected Metal-Indazole Complexes This table summarizes research findings for related indazole complexes to highlight their catalytic potential.
| Catalyst System | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|
| Palladium(II)-Indy NHC complexes | Sonogashira Coupling | Active catalysts for C-C bond formation. | acs.org |
| Gold(I)-Indy NHC complex / AgSbF₆ | Hydration of Phenylacetylene | Excellent yield (95%) with 3 mol% catalyst loading. | pkusz.edu.cn |
| Hg(II)-Indazole complexes | Biginelli/Transesterification | Good to excellent yields with reduced reaction times. | ijcce.ac.irijcce.ac.ir |
| Chiral-at-Iridium Indazole Complexes | Asymmetric Catalysis | Demonstrated potential in asymmetric transformations. | mdpi.com |
Analytical Chemistry Applications
The functional groups present in This compound suggest its potential use in analytical chemistry, particularly as a derivatization reagent for chromatography or as a component in chemical sensors.
Derivatization Reagents for Chromatographic Analysis
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to enhance the sensitivity and selectivity of detection, especially for compounds that have poor ionization efficiency. ddtjournal.com A derivatization reagent typically introduces a chargeable or easily ionizable moiety onto the analyte molecule.
This compound possesses features that could make it a candidate for a derivatization reagent. The ethenyl (vinyl) group is a reactive handle that can undergo various addition reactions (e.g., with thiols) to covalently link the indazole tag to an analyte containing a suitable functional group. Furthermore, the nitro group can be chemically reduced to an amino group. google.com This resulting amino group could then be used to react with analytes containing, for example, carbonyl or carboxyl groups, effectively "tagging" them with the indazole scaffold for improved detection. Such derivatization can improve chromatographic separation and enhance the response in detectors like UV-Vis or mass spectrometers.
Sensing Agents for Specific Analytes
The development of chemical sensors for the selective detection of specific analytes is a major area of research. The properties of This compound make it an interesting candidate for incorporation into sensing platforms. The nitroaromatic system is electrochemically active and can be readily reduced. This property could be exploited in the design of electrochemical sensors, where the presence of a target analyte could modulate the reduction potential or current of the nitro group.
Additionally, the conjugated π-system of the molecule, which includes the indazole ring and the ethenyl group, may exhibit useful photophysical properties (fluorescence or colorimetric changes) upon interaction with specific analytes. The vinyl group provides a convenient anchor point for immobilizing the molecule onto a surface (e.g., an electrode or an optical fiber) or for incorporation into a polymer matrix. Interaction with a target analyte could perturb the electronic structure of the immobilized indazole, leading to a detectable optical or electronic signal. This approach is common in the design of sensors for ions, small molecules, or biomolecules.
Future Directions and Emerging Research Opportunities
Exploration of Unconventional Reactivity and Synthetic Pathways
While traditional methods for indazole synthesis and functionalization are well-established, future progress hinges on the exploration of novel and unconventional reactivity patterns. wiley.com For 1-Ethenyl-6-nitro-1H-indazole, this involves developing new ways to construct the core or modify its substituents that offer greater efficiency, selectivity, and access to diverse chemical space.
Recent advances have demonstrated the power of unconventional strategies in heterocyclic chemistry. For instance, an "umpolung" or reverse-polari_ty_ strategy using copper hydride (CuH) catalysis has enabled the highly C3-selective allylation of electrophilic indazoles, a departure from the typical nucleophilic behavior of the indazole ring. nih.gov Applying such a concept to an N-1 substituted indazole like this compound could unlock pathways to novel C3-functionalized derivatives that are otherwise difficult to access. Another area of interest is the Davis-Beirut reaction, a robust method for synthesizing 2H-indazoles through in situ generated nitroso intermediates under redox-neutral conditions. nih.gov Investigating analogous transformations could provide alternative routes to nitro-substituted indazole isomers.
Furthermore, exploring cycloaddition reactions and novel C-H activation or amination techniques could yield more efficient syntheses. nih.govnih.gov Research has shown the synthesis of 1H-indazoles from hydrazones via direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) in a metal-free process. nih.gov Adapting these modern synthetic tools could streamline the production of the this compound scaffold and its analogues, facilitating broader investigations. The study of unusual reaction mechanisms, such as the observed formation of benzotriazole-N-oxides from the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene, can also provide critical insights into the reactivity of the nitro-indazole system. researchgate.net
Table 1: Examples of Unconventional Synthetic Strategies for Indazole Derivatives
| Strategy | Description | Potential Application for this compound | Reference(s) |
|---|---|---|---|
| Umpolung Reactivity | Reversing the typical nucleophilic character of the indazole ring to make it electrophilic, enabling novel C-C bond formations at the C3 position. | Synthesis of C3-alkylated or C3-arylated derivatives. | nih.gov |
| Davis-Beirut Reaction | Utilizes a key nitroso intermediate for N-N bond-forming heterocyclization to produce 2H-indazoles and related structures. | Exploration of isomeric scaffolds and related nitro-heterocycles. | nih.gov |
| Direct C-H Amination | Metal-free cyclization of arylhydrazones via intramolecular C-H amination to form the indazole core. | Development of more efficient and greener primary synthesis routes. | nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of in situ generated nitrile imines with benzyne (B1209423) to construct 1-substituted-1H-indazoles. | A combinatorial-friendly approach to generate diverse N-1 substituted analogues. | nih.gov |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze (DMTA) cycle. acs.orgmednexus.org These computational tools offer a powerful approach to navigate the vast chemical space associated with this compound derivatives.
AI/ML algorithms can be employed for the de novo design of novel compounds based on the this compound scaffold. nih.gov By learning from existing chemical and biological data, generative models can propose new molecules with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. samipubco.comacs.org Furthermore, predictive models can be built to forecast the biological activities and physicochemical properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov This significantly reduces the time and cost associated with experimental screening. mednexus.org
Table 2: Applications of AI and ML in the Research Cycle of Indazole Derivatives
| Research Phase | AI/ML Application | Description | Reference(s) |
|---|---|---|---|
| Design | Generative Chemistry & De Novo Design | Algorithms create novel molecular structures based on the this compound scaffold with desired properties. | nih.gov |
| Make | Retrosynthesis Planning | AI predicts and optimizes synthetic routes for target derivatives, suggesting reagents and reaction conditions. | acs.org |
| Test (Virtual) | Predictive Modeling (QSAR, ADMET) | ML models predict the biological activity, selectivity, absorption, distribution, metabolism, and excretion of virtual compounds before synthesis. | samipubco.comnih.gov |
| Analyze | Data Integration & Knowledge Extraction | AI systems analyze large datasets from screening and experiments to identify structure-activity relationships (SAR) and guide the next design cycle. | samipubco.commdpi.com |
Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. researchgate.net The future development of this compound will benefit immensely from HTS campaigns designed to identify derivatives with specific biological activities. nih.gov Such screens have already proven successful in identifying potent indazole-based inhibitors for various targets, including protein kinases. nih.govnih.gov
To fuel these HTS campaigns, the principles of combinatorial chemistry can be applied to generate large, diverse libraries of molecules centered around the this compound core. nih.govgoogle.com The reactive ethenyl group at the N-1 position is an ideal handle for diversification, allowing for the introduction of a wide array of functional groups through reactions like Michael addition or polymerization. Similarly, the nitro group at the C-6 position can be reduced to an amine and subsequently functionalized, further expanding the chemical diversity of the library.
In addition to traditional experimental screening, in silico HTS offers a resource-efficient alternative. nih.govacs.org By using computational docking and scoring, vast virtual libraries of this compound derivatives can be screened against the three-dimensional structures of biological targets. This approach helps prioritize a smaller, more manageable set of compounds for physical synthesis and testing, increasing the efficiency of the discovery process. nih.gov
Interdisciplinary Synergies with Nanoscience and Supramolecular Chemistry
The intersection of organic chemistry with nanoscience and supramolecular chemistry offers exciting opportunities for creating novel materials and functional systems. Indazole derivatives are known to exhibit remarkable self-assembly properties, forming complex supramolecular architectures such as dimers, trimers, and helical catemers, driven by non-covalent interactions like hydrogen bonds. ujaen.esrsc.orgcsic.es Some achiral 1H-indazoles can even form chiral supramolecular structures upon crystallization. ujaen.esrsc.org
The unique combination of a planar aromatic system, a hydrogen bond-accepting pyrazole (B372694) ring, an electron-withdrawing nitro group, and a polymerizable ethenyl group makes this compound a fascinating candidate for supramolecular studies. Research could focus on how these functional groups direct the self-assembly of the molecule into well-defined nanostructures, such as nanofibers, vesicles, or ordered thin films. acs.org For example, studies on other indazole derivatives have shown that fluorination can dramatically alter the supramolecular packing from dimers to helical catemers. rsc.orgcsic.es The electronic and steric properties of the ethenyl and nitro groups would similarly be expected to dictate the final supramolecular organization. These self-assembled structures could find applications in materials science, for instance, as components of organic electronic devices or as templates for catalysis. rsc.org
Challenges and Prospects in Indazole-Based Chemical Innovation
Despite the immense potential of the indazole scaffold, several challenges must be addressed to drive future innovation. rsc.org A primary synthetic challenge is controlling the regioselectivity of substitution. Alkylation or acylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 isomers, complicating purification and characterization. nih.govresearchgate.net While this compound is a defined N-1 isomer, developing highly regioselective synthetic methods remains a critical goal for creating analogues efficiently.
From a medicinal chemistry perspective, achieving a balance of high potency, target selectivity, and favorable pharmacokinetic properties is a significant hurdle. samipubco.com The indazole core is considered a privileged structure because it can interact with multiple biological targets, but this can also lead to off-target effects. samipubco.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethenyl-6-nitro-1H-indazole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors or functionalization of the indazole core. For nitro-group introduction, nitration of the indazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is standard. Allylation or ethenylation at the N1 position can be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. Reaction optimization includes monitoring temperature (0–5°C for nitration to avoid over-oxidation) and stoichiometry of alkylating agents. Solvent polarity (e.g., DMF for SN2 reactions) and catalyst selection (e.g., Pd for cross-couplings) are critical for yield improvement .
| Synthetic Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 60–75% |
| Allylation | Allyl bromide, K₂CO₃, DMF, 80°C | 50–65% |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (e.g., SHELXT ). Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms. Key bond lengths (e.g., C–N nitro: ~1.41 Å) and angles (O–N–O: ~125°) are validated against DFT-calculated geometries. Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed using Mercury or OLEX2 .
Q. What preliminary biological assays are used to evaluate this compound?
- Methodological Answer : Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HCT-116, PC-3). IC₅₀ values are calculated using nonlinear regression. Nitro-containing indazoles often exhibit redox-mediated activity, so ROS generation is quantified via fluorescence probes (e.g., DCFH-DA). Enzymatic inhibition (e.g., kinases) is tested using ADP-Glo™ assays. Dose-response curves and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) are reported .
Advanced Research Questions
Q. How are contradictory pharmacological data resolved for nitro-substituted indazoles, such as varying cytotoxicity across cell lines?
- Methodological Answer : Contradictions arise due to cell-specific metabolic pathways (e.g., nitroreductase expression). Cross-validation includes:
- Metabolomic profiling : LC-MS to identify active metabolites.
- Gene silencing : CRISPR/Cas9 knockout of nitroreductase genes to assess activity dependence.
- Comparative assays : Parallel testing in isogenic cell pairs (e.g., wild-type vs. NQO1-deficient). Statistical rigor is ensured via ANOVA with post-hoc Tukey tests .
Q. What strategies improve the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : ADMET optimization involves:
- Solubility : Introduction of polar groups (e.g., hydroxyl, carboxyl) while maintaining LogP < 3.
- Metabolic stability : Deuteration at labile positions (e.g., allylic C–H) to reduce CYP450-mediated oxidation.
- Plasma protein binding (PPB) : Substituent engineering (e.g., bulky groups at C3/C7) to lower affinity. Molecular docking (AutoDock Vina) identifies binding modes with serum albumin .
Q. How does the stereoelectronic effect of the nitro group influence reactivity in this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to C4/C7 positions. Frontier Molecular Orbital (FMO) analysis (Gaussian 16) reveals LUMO localization at the nitro-adjacent ring. Reactivity is modulated via:
- Resonance stabilization : Nitro group coplanarity with the indazole ring (dihedral < 5°) enhances conjugation .
- Redox potential : Cyclic voltammetry confirms nitro reduction peaks at −0.8 to −1.2 V (vs. Ag/AgCl), correlating with pro-drug activation .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Mitigation strategies:
- Solvent screening : High-throughput crystallization trials (e.g., vapor diffusion with 96 solvents).
- Additive-driven nucleation : Use of ionic liquids (e.g., [EMIM][BF₄]) to stabilize crystal lattices.
- Temperature ramping : Gradual cooling (0.1°C/min) to avoid amorphous precipitation. Twinning, common in nitro compounds, is addressed via SHELXL TWIN commands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
